molecular formula C41H62N6O10 B12777668 Cbz-Tyr-Val-Sta-Ala-Sta-NH2 CAS No. 145031-45-4

Cbz-Tyr-Val-Sta-Ala-Sta-NH2

Cat. No.: B12777668
CAS No.: 145031-45-4
M. Wt: 799.0 g/mol
InChI Key: BROZGFRIKIALBJ-MSQJMBMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is a synthetic peptide featuring a carbobenzoxy (Cbz) protecting group at the N-terminus, followed by tyrosine (Tyr), valine (Val), two statine (Sta) residues, alanine (Ala), a third statine, and an amide (-NH2) terminus. Statine [(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid] is a non-proteinogenic amino acid known for its role as a transition-state analog, particularly in protease inhibition (e.g., renin, HIV-1 protease) . The Cbz group enhances peptide stability during synthesis, while the amide terminus may improve resistance to enzymatic degradation compared to free carboxylic acid termini.

Properties

CAS No.

145031-45-4

Molecular Formula

C41H62N6O10

Molecular Weight

799.0 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(3S,4S)-1-amino-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C41H62N6O10/c1-23(2)17-30(33(49)20-35(42)51)44-38(53)26(7)43-36(52)21-34(50)31(18-24(3)4)45-40(55)37(25(5)6)47-39(54)32(19-27-13-15-29(48)16-14-27)46-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,48-50H,17-22H2,1-7H3,(H2,42,51)(H,43,52)(H,44,53)(H,45,55)(H,46,56)(H,47,54)/t26-,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

BROZGFRIKIALBJ-MSQJMBMRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)CC(C(CC(=O)N)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves the stepwise coupling of protected amino acids. The carboxybenzyl group is used to protect the amino group of tyrosine during the synthesis. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to facilitate the efficient assembly of the peptide chain .

Mechanism of Action

The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The carboxybenzyl group provides stability and protection during synthesis but is removed to reveal the active peptide .

Comparison with Similar Compounds

Cbz-Trp-Val-Sta-Ala-Sta-OH (CAS 16856-28-3)

  • Structural Differences :
    • Tryptophan (Trp) replaces tyrosine (Tyr) at the first position.
    • Terminal -OH instead of -NH2.
  • The -OH terminus could reduce metabolic stability in vivo compared to the amide .

N-[(1,1-Dimethylethoxy)carbonyl]-D-Leucyl-L-Tryptophan (CAS 60079-53-0)

  • Structural Differences :
    • Boc (tert-butoxycarbonyl) replaces Cbz as the protecting group.
    • Leucine (Leu) substitutes for valine (Val).
  • Functional Implications :
    • Boc is more acid-labile than Cbz, which might limit its utility in acidic physiological environments.
    • Leu’s bulkier side chain could sterically hinder protease binding compared to Val .

Cbz-L-Trp-L-Ala-L-Phe (CAS 820239-51-8)

  • Structural Differences :
    • Shorter peptide chain (Trp-Ala-Phe) lacking statine residues.
  • Functional Implications :
    • Absence of statine eliminates transition-state inhibition properties, rendering it ineffective against proteases that require this motif .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Hypothesis Stability Considerations Reference
This compound Tyr, Val, Sta×2, Ala, -NH2 terminus Potent protease inhibition High (amide terminus)
Cbz-Trp-Val-Sta-Ala-Sta-OH Trp, Val, Sta×2, Ala, -OH terminus Moderate affinity, lower stability Moderate (-OH terminus)
Boc-D-Leu-L-Trp Boc, Leu, Trp Reduced binding in acidic conditions Acid-sensitive (Boc group)
Cbz-L-Trp-L-Ala-L-Phe Trp, Ala, Phe (no statine) No protease inhibition Unrelated to statine function

Research Findings and Implications

  • Statine Residues : The dual statine residues in this compound are critical for mimicking the tetrahedral transition state of protease substrates, a feature absent in shorter analogs like Cbz-L-Trp-L-Ala-L-Phe .
  • Terminal Modifications : The -NH2 terminus in this compound may confer superior metabolic stability compared to -OH termini, as observed in analogs like Cbz-Trp-Val-Sta-Ala-Sta-OH .
  • Amino Acid Substitutions: Tyr’s phenol group likely enhances hydrogen bonding with protease active sites compared to Trp’s indole, though this requires experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.